molecular formula C8H13N3O B11915495 1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine

1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine

Cat. No.: B11915495
M. Wt: 167.21 g/mol
InChI Key: RSNNJRRNVYREOP-UHFFFAOYSA-N
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Description

1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazin] moiety. The presence of an amine group further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

The synthesis of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclopropane derivatives and pyrazole intermediates can be subjected to cyclization reactions in the presence of suitable catalysts and solvents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine undergoes various chemical reactions, including:

Scientific Research Applications

1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

When compared to other similar compounds, 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine stands out due to its unique spirocyclic structure and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-6-amine

InChI

InChI=1S/C8H13N3O/c9-6-4-11-7(12-5-6)3-8(10-11)1-2-8/h4,7,10H,1-3,5,9H2

InChI Key

RSNNJRRNVYREOP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3N(N2)C=C(CO3)N

Origin of Product

United States

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